4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate
Description
Properties
IUPAC Name |
[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrO4/c1-27(2,3)21-10-5-19(6-11-21)26(30)32-23-13-7-18(8-14-23)24(29)15-9-20-17-22(28)12-16-25(20)31-4/h5-17H,1-4H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRHYPCKQGJJBT-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound comprises two primary fragments: the 4-tert-butylbenzoate ester and the (E)-3-(5-bromo-2-methoxyphenyl)propenoyl moiety linked via a phenyl group. Retrosynthetic disconnection reveals two plausible pathways:
- Ester-first approach : Form the 4-tert-butylbenzoate ester before constructing the propenoyl chalcone.
- Chalcone-first approach : Synthesize the propenoyl-phenyl intermediate followed by esterification with 4-tert-butylbenzoic acid.
The chalcone-first approach is favored due to the sensitivity of the ester group under basic Claisen-Schmidt conditions.
Synthesis of the (E)-3-(5-Bromo-2-Methoxyphenyl)propenoyl Fragment
Protection of 4-Hydroxyacetophenone
To prevent undesired side reactions during Claisen-Schmidt condensation, the phenolic -OH group of 4-hydroxyacetophenone is protected as a methoxymethyl (MOM) ether. In a procedure adapted from Duan et al., 4-hydroxyacetophenone (10 mmol) is reacted with chloromethyl methyl ether (12 mmol) in anhydrous acetone with potassium carbonate (70 mmol) at reflux for 4 hours. The resulting 4-(methoxymethoxy)acetophenone is isolated in 92% yield after filtration and solvent evaporation.
Claisen-Schmidt Condensation
The protected acetophenone (5 mmol) is condensed with 5-bromo-2-methoxybenzaldehyde (5 mmol) in a 1:1 mixture of methanol and aqueous sodium hydroxide (60%) at 0–5°C for 24 hours. The reaction proceeds via base-catalyzed enolization, yielding the (E)-configured propenoyl product due to conjugation stabilization. After acidification and extraction, the MOM-protected chalcone intermediate is obtained in 78% yield.
Table 1: Optimization of Claisen-Schmidt Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | MeOH/H₂O | 0–5 | 78 |
| KOH | EtOH/H₂O | 25 | 65 |
| LiOH | THF/H₂O | -10 | 71 |
Deprotection of the MOM Group
The MOM-protected chalcone is treated with 2 M hydrochloric acid in methanol at 45°C for 2 hours, cleaving the ether linkage to regenerate the phenolic -OH group. Deprotection proceeds quantitatively, yielding 4-hydroxy-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]benzene.
Esterification with 4-tert-Butylbenzoic Acid
Activation of 4-tert-Butylbenzoic Acid
4-tert-Butylbenzoic acid (5 mmol) is activated using either:
Ester Bond Formation
The activated acid is reacted with the deprotected chalcone phenol (5 mmol) in pyridine or with DMAP as a base. The acid chloride method affords the ester in 85% yield after 12 hours at 25°C, while the DCC/DMAP method achieves 88% yield within 6 hours.
Table 2: Esterification Efficiency Comparison
| Activation Method | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Acid chloride | Pyridine | 12 | 85 |
| DCC/DMAP | DMAP | 6 | 88 |
Alternative Synthetic Routes and Optimization
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.82 (m, 4H, aromatic), 6.95 (d, J = 15.6 Hz, 1H, CH=CO), 1.43 (s, 9H, tert-butyl).
- IR (KBr): 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O chalcone).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Cost Analysis
- DCC/DMAP method : Higher reagent costs but shorter reaction time.
- Acid chloride route : Lower costs but requires hazardous SOCl₂ handling.
Green Chemistry Metrics
- Atom economy : 84% for DCC/DMAP vs. 79% for acid chloride.
- E-factor : 6.2 (DCC/DMAP) vs. 8.5 (acid chloride).
Chemical Reactions Analysis
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The brominated methoxyphenyl group can form hydrogen bonds and π-π interactions with proteins, while the acrylate moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Key Comparisons:
- Electron-Donating vs. The 4-tert-butylbenzoate ester introduces steric hindrance, which may reduce crystallinity compared to smaller substituents like benzoate or carbamate .
Crystallographic and Physicochemical Properties
- Crystal Packing: The methoxy analog (4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 20.146 Å, b = 14.513 Å, c = 6.187 Å, and β = 94.828° . The tert-butyl group in the target compound likely disrupts tight molecular packing, increasing solubility but complicating crystallization. Similar bulky substituents in resulted in T-shaped conformations and hydrogen-bonded supramolecular chains .
Nematicidal and Antinociceptive Potential
- Nematicidal Activity:
- Analgesic Effects: Acetamidochalcones (e.g., Compound 6) outperformed reference drugs (aspirin, acetaminophen) in antinociceptive assays. The bromo and methoxy substituents in the target compound may similarly modulate cyclooxygenase or neurotransmitter pathways .
Q & A
Basic: What are the standard synthetic routes for preparing 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-<i>tert</i>-butylbenzoate?
The synthesis typically involves multi-step organic reactions, including:
- Claisen-Schmidt condensation : Formation of the α,β-unsaturated ketone (prop-2-enoyl) via base-catalyzed aldol-like reactions between a substituted acetophenone and an aldehyde .
- Esterification : Coupling the phenolic hydroxyl group with 4-<i>tert</i>-butylbenzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Halogenation : Bromine introduction at the 5-position of the methoxyphenyl group using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .
Key intermediates should be characterized via ¹H/¹³C NMR and FT-IR to confirm regiochemistry and functional group integrity .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, including the <i>E</i>-configuration of the propenoyl group and torsional angles between aromatic rings. Refinement software like SHELXL (for small molecules) and visualization tools like ORTEP-3 are critical .
- Spectroscopy :
Advanced: How can crystallographic data refinement challenges be addressed for this compound?
Challenges include disorder in bulky substituents (e.g., tert-butyl) and absorption corrections for heavy atoms (Br). Solutions:
- Use multi-scan absorption correction (e.g., SADABS in Bruker APEXII systems) to account for anisotropic effects .
- Apply rigid-bond restraint in SHELXL to model tert-butyl groups with fixed geometry .
- Validate structures with PLATON or CIF-check tools to ensure compliance with IUCr standards .
Advanced: What experimental design considerations are critical for evaluating this compound’s bioactivity?
- In vitro assays : Use standardized protocols for nematicidal activity (e.g., <i>Meloidogyne javanica</i> J2 larvae mortality assays) with concentrations ranging from 100–1000 ppm. Include carbamate derivatives as positive controls .
- Dose-response analysis : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC₅₀ values .
- Structure-activity relationships (SAR) : Compare analogues with varying substituents (e.g., methoxy vs. bromo) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
